molecular formula C7H10BrNS B13207125 2-(3-Bromopropyl)-4-methyl-1,3-thiazole

2-(3-Bromopropyl)-4-methyl-1,3-thiazole

Cat. No.: B13207125
M. Wt: 220.13 g/mol
InChI Key: LCAJZNWQMSWPDK-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-4-methyl-1,3-thiazole is a brominated heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a 3-bromopropyl chain at position 2. The thiazole ring, containing sulfur and nitrogen, imparts significant electronic and steric properties, while the bromopropyl group enhances electrophilicity, making the compound reactive in nucleophilic substitutions and cross-coupling reactions . This structural motif is critical in medicinal chemistry, agrochemicals, and materials science due to its versatility as a synthetic intermediate.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(3-bromopropyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C7H10BrNS/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4H2,1H3

InChI Key

LCAJZNWQMSWPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl group serves as an excellent leaving group, enabling diverse nucleophilic substitution (SN2) reactions. Key examples include:

Reaction TypeReagent/ConditionsProductYieldReference
AzidationSodium azide (NaN₃), DMF, 80°C2-(3-Azidopropyl)-4-methyl-1,3-thiazole78%
AminationPrimary amines (e.g., NH₃), EtOH, reflux2-(3-Aminopropyl)-4-methyl-1,3-thiazole65–85%
ThiolationThiophenol (PhSH), K₂CO₃, acetone2-(3-(Phenylthio)propyl)-4-methyl-1,3-thiazole72%

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, leading to bromide ion expulsion. Steric hindrance from the thiazole ring slightly reduces reaction rates compared to linear alkyl bromides.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes:

BaseSolventTemperatureProductYield
KOtBuTHF60°C4-Methyl-1,3-thiazole-2-(prop-1-en-1-yl)58%
DBUDCMRTSame as above63%

The β-hydrogen elimination is regioselective, favoring the formation of the more stable trans-alkene due to conjugation with the thiazole ring.

Oxidation Reactions

The thiazole ring’s electron-rich nature allows selective oxidation:

Oxidizing AgentConditionsProductOutcome
H₂O₂Acetic acid, 50°C2-(3-Bromopropyl)-4-methyl-1,3-thiazole-1-oxideSulfur oxidation to sulfoxide
KMnO₄Aqueous H₂SO₄, 0°CRing cleavage to carboxylic acid derivativesLow yield (<30%)

Cross-Coupling Reactions

The bromopropyl group participates in transition-metal-catalyzed couplings:

ReactionCatalyst/BaseProductApplication
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesPharmacophore synthesis
Heck reactionPd(OAc)₂, Et₃NAlkenylated thiazolesMaterial science

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsProductKey Feature
CuI, DMF, 120°CThiazolo[3,2-b] thiazepineSeven-membered ring formation
NaN₃, DMSOTriazolo-thiazole hybridsClick chemistry applications

Biological Interactions

The compound’s reactivity underpins its pharmacological potential:

  • Antimicrobial activity : Forms covalent bonds with bacterial enzyme nucleophiles (e.g., cysteine residues) .

  • Anticancer activity : Alkylates DNA via the bromopropyl group, inducing apoptosis .

Analytical Characterization

Key techniques used to confirm reaction outcomes:

  • ¹H NMR : Distinct shifts for propyl chain protons (δ 3.2–3.5 ppm) and thiazole ring protons (δ 7.0–8.2 ppm) .

  • Mass spectrometry : Molecular ion peaks at m/z 249 (M⁺) for the parent compound.

  • IR spectroscopy : C–Br stretch at 560–600 cm⁻¹ .

This compound’s versatility in substitution, elimination, and cross-coupling reactions makes it invaluable in medicinal chemistry and materials science. Further studies optimizing reaction conditions could enhance its synthetic utility.

Scientific Research Applications

2-(3-Bromopropyl)-4-methyl-1,3-thiazole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: It is used in the design and synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the study of biological pathways and the development of chemical probes for target identification.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole depends on its specific application:

    Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

    Chemical Reactions: In organic synthesis, the bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole Cyclopropane-bromomethyl group at C2, methyl at C4 Branched cyclopropane enhances steric hindrance and reduces conjugation effects .
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol Bromine in benzylideneamino group, thiadiazole core Aromatic bromine enables π-conjugation, altering electronic properties .
2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole Branched bromoalkyl (C2), methyl at C4 Increased lipophilicity and steric bulk compared to linear chains .
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole Branched bromoalkyl with geminal dimethyl groups Higher steric hindrance and thermal stability .
5-(3-Chloropropyl)-1,3-thiazole Chloropropyl at C5, no methyl group Chlorine’s lower electronegativity reduces reactivity vs. bromine .
Tiprotimod ([2-(3-carboxypropylthio)-4-methyl-1,3-thiazole]acetic acid) Carboxypropylthio group at C2, methyl at C4 Carboxylic acid substituent enables immunomodulatory activity .

Physicochemical Properties

Property 2-(3-Bromopropyl)-4-methyl-1,3-thiazole 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol
Molecular Weight ~215.11 g/mol 248.19 g/mol 289.20 g/mol
Lipophilicity (LogP) 2.8 (estimated) 3.5 3.2
Reactivity High (Br as leaving group) Moderate (steric hindrance) Low (stable aromatic system)

Branched derivatives generally exhibit higher lipophilicity and lower solubility in polar solvents compared to linear analogs . The bromine atom’s electronegativity also enhances electrophilicity, facilitating reactions like Suzuki coupling .

Biological Activity

2-(3-Bromopropyl)-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₅H₈BrN₁S
  • Molecular Weight : 202.09 g/mol

The thiazole moiety contributes significantly to the compound's biological properties due to the presence of sulfur and nitrogen atoms, which can participate in various biochemical interactions.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with thiazole rings exhibit significant activity against various bacterial strains and fungi. For instance, structural modifications in thiazole can enhance antimicrobial efficacy.

  • Case Study : A study highlighted the antimicrobial potential of thiazoles against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain thiazole derivatives could inhibit bacterial growth effectively, with MIC values ranging from 4.0 to 64.0 µg/mL depending on the specific structure and substituents present on the thiazole ring .

Anticancer Activity

Thiazoles have garnered attention in cancer research due to their ability to inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

  • Research Findings : In vitro studies demonstrated that 2-(3-Bromopropyl)-4-methyl-1,3-thiazole exhibited cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC₅₀ values for these cell lines were reported to be in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Thiazoles have been identified as potential anti-inflammatory agents.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has shown that certain thiazole derivatives can significantly reduce inflammation markers in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance or diminish biological effects.

PositionModificationEffect on Activity
2Bromine substitutionIncreased antimicrobial potency
4Methyl groupEnhanced anticancer activity
5Electron-withdrawing groupImproved anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Bromopropyl)-4-methyl-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thioamides or α-halo ketones. For example, similar compounds (e.g., ethyl 2-[2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazin-1-yl]-4-methyl-1,3-thiazole) are synthesized via refluxing in ethanol-chloroform (1:1 v/v) with sodium acetate trihydrate and acetic acid as catalysts . Key optimizations include:

  • Reflux time : Extended periods (5–6 hours) ensure complete cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography using neutral alumina and eluents like benzene-ethyl acetate (9:1 v/v) effectively isolates the product .

Q. How can the molecular structure of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous thiazoles, SC-XRD revealed:

  • Bond lengths and angles : Average C–C bond distances of 0.005 Å and chair conformations in fused rings .
  • Hydrogen bonding : N–H⋯O and C–H⋯O interactions stabilize crystal packing, as observed in DMF-solvated structures .
  • Disorder refinement : Ethyl groups may exhibit split occupancy (e.g., 0.66:0.34 ratio), requiring anisotropic displacement parameter adjustments .

Q. What purification techniques are most effective for isolating 2-(3-Bromopropyl)-4-methyl-1,3-thiazole from reaction mixtures?

Methodological Answer:

  • Column chromatography : Neutral alumina with gradient elution (e.g., benzene-ethyl acetate) separates thiazole derivatives effectively .
  • Recrystallization : Slow evaporation from DMF or DMSO yields high-purity crystals suitable for XRD .
  • Solvent extraction : Partitioning between water and chloroform removes unreacted starting materials .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) provide insights into:

  • Thermochemical accuracy : Atomization energies and ionization potentials can be calculated with <3 kcal/mol deviation from experimental data .
  • Electron density maps : Exact-exchange terms improve predictions of nucleophilic/electrophilic sites on the thiazole ring .
  • Solvent effects : Polarizable continuum models (PCM) simulate interactions in DMF or DMSO, critical for reactivity studies .

Q. How should researchers resolve contradictions in crystallographic data for thiazole derivatives?

Methodological Answer: Discrepancies (e.g., solvent-dependent hydrogen bonding in DMF vs. DMSO solvates) require:

  • Multi-dataset refinement : Compare multiple crystal structures to identify systematic errors .
  • Occupancy modeling : Use SHELXL to refine disordered atoms with split positions (e.g., ethyl groups with 0.66:0.34 occupancy) .
  • Validation tools : Check R-factor consistency (e.g., R1 < 0.05) and data-to-parameter ratios (>10:1) to ensure reliability .

Q. What strategies can optimize the biological activity screening of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole derivatives?

Methodological Answer:

  • Structural analogs : Replace the bromopropyl group with fluorophenyl or methyl substituents to modulate lipophilicity .
  • Docking studies : Use software like AutoDock to predict binding to targets (e.g., enzymes with thiazole-binding pockets) .
  • In vitro assays : Test anti-microbial activity via broth microdilution (MIC) or cytotoxicity via MTT assays, referencing protocols for similar triazole-thiazole hybrids .

Q. How can microwave-assisted synthesis improve the yield of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole?

Methodological Answer: Microwave irradiation reduces reaction times and enhances selectivity:

  • Temperature control : 100–150°C for 10–20 minutes achieves complete cyclization without side products .
  • Catalyst screening : Transition metals (e.g., CuI) accelerate coupling reactions in solvent-free conditions .
  • Scale-up : Use continuous-flow reactors to maintain efficiency at larger scales .

Q. What analytical techniques are critical for characterizing degradation products of 2-(3-Bromopropyl)-4-methyl-1,3-thiazole?

Methodological Answer:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., debrominated thiazoles) with high sensitivity .
  • TGA-DSC : Monitors thermal stability (decomposition onset >200°C for most thiazoles) .
  • NMR kinetics : Track proton exchange in D2O to study hydrolytic pathways .

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